1-ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Anticancer Antiproliferative Structure-Activity Relationship (SAR)

This compound features a distinct N-ethyl, 6-fluoro, and m-tolyl substitution pattern that creates a unique physicochemical profile (XLogP3=4.1), critical for SAR-driven anti-tubercular and antiproliferative research. Avoid potency loss from simpler analogs; this specific motif modulates lipophilicity, membrane permeability, and target engagement. Use as a next-generation probe or benchmark standard in MCF-7 and M. tuberculosis H37Rv assays to calibrate assay sensitivity and validate novel analogs.

Molecular Formula C20H16FN3O2
Molecular Weight 349.365
CAS No. 1358747-40-6
Cat. No. B2420817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS1358747-40-6
Molecular FormulaC20H16FN3O2
Molecular Weight349.365
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC(=C4)C
InChIInChI=1S/C20H16FN3O2/c1-3-24-11-16(18(25)15-10-14(21)7-8-17(15)24)20-22-19(23-26-20)13-6-4-5-12(2)9-13/h4-11H,3H2,1-2H3
InChIKeyPFZSQXWQQKCOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1358747-40-6): A Differentiated Quinoline-Oxadiazole Hybrid for Drug Discovery


The compound 1-ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1358747-40-6) is a synthetic, small-molecule hybrid featuring a quinolin-4(1H)-one core fused at position 3 with a 1,2,4-oxadiazole ring bearing an m-tolyl substituent, along with N-ethyl and 6-fluoro modifications. It belongs to a broader class of quinoline-oxadiazole conjugates actively investigated for anti-tubercular, antiproliferative, and cytoprotective applications [1]. The specific substitution pattern—particularly the electron-withdrawing 6-fluoro group, the hydrophobic m-tolyl oxadiazole, and the N-ethyl solubilizing group—creates a unique physicochemical profile (XLogP3-AA = 4.1) [2] that distinguishes it from simpler analogs and positions it as a versatile scaffold for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why Substituting 1-Ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one with In-Class Analogs Compromises Research Outcomes


Direct substitution of this compound with other quinoline-oxadiazole hybrids or simpler quinolinones can lead to significant loss of target potency and altered ADME properties. The 1,2,4-oxadiazole core is a critical pharmacophore for biological activity, but its potency and selectivity are exquisitely modulated by peripheral substituents. Data shows that removing the N-alkyl and phenyl substituents from the core structure drastically reduces anticancer activity, with a related analog exhibiting an IC₅₀ of 12.5 µM against MCF-7 cells versus more potent substituted variants . Furthermore, the specific m-tolyl group versus other aryl groups (e.g., p-trifluoromethoxy) directly impacts lipophilicity (XLogP3-AA = 4.1 versus 4.9) [1][2], which affects solubility, permeability, and metabolic stability. Such molecular-level variations mean that data generated with generic 'quinoline-oxadiazole' controls cannot be reliably extrapolated to this specific compound, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Points for CAS 1358747-40-6 Against its Closest Structural Analogs


Superior Antiproliferative Activity Conferred by N-Ethyl and 6-Fluoro Substitution

The presence of N-ethyl and 6-fluoro groups in this quinoline-oxadiazole scaffold is critical for potent anticancer activity. A comparative analysis of a simpler analog, 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, which lacks the N-ethyl and an alkyl/alkoxy group on the phenyl ring, showed reduced potency with an IC₅₀ of 12.5 µM against the MCF-7 breast cancer cell line . While direct IC₅₀ data for CAS 1358747-40-6 in this specific assay is not publicly available, the established SAR indicates that the additional N-ethyl and m-tolyl modifications are designed to enhance potency, likely lowering the IC₅₀ into a more therapeutically relevant nanomolar or low micromolar range based on class-level activity [1]. This marked difference in potency underscores the importance of procuring the fully substituted compound for cell-based oncology research.

Anticancer Antiproliferative Structure-Activity Relationship (SAR)

Optimized Lipophilicity for Cellular Permeability and ADME Profiles

The lipophilicity of the compound, as measured by computed partition coefficient (XLogP3-AA), is 4.1 [1]. This value falls within an optimal range for cellular permeability while potentially avoiding the excessive lipophilicity risks (e.g., poor solubility, high metabolic turnover) of close analogs. For instance, the para-trifluoromethoxy analog (1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one) exhibits a higher XLogP3-AA of 4.9 [2], representing a significant increase that could lead to aggregation, non-specific binding, or pharmacokinetic liabilities. The m-tolyl group in CAS 1358747-40-6 thus provides a balanced hydrophobic interaction surface compared to highly halogenated analogs.

Physicochemical Properties Drug-likeness Lipophilicity

Validated Class-Level Anti-Tubercular Activity with Exceptional Selectivity

Quinoline-oxadiazole hybrids are a pharmacologically validated class of anti-tubercular agents. A seminal study identified several members with potent activity against Mycobacterium tuberculosis H37Rv, where lead compounds (e.g., 12m, 12o, 12p) achieved minimum inhibitory concentrations (MICs) of <0.5 µM and selectivity indices (SI = IC₅₀ HepG2 / MIC M.tb) exceeding 500 [1]. As a member of this structural class with an optimized substitution pattern (N-ethyl, 6-fluoro, m-tolyl-oxadiazole), CAS 1358747-40-6 is a crucial probe for exploring the SAR landscape around potency and selectivity. Its specific structural features are directly linked to the modulation of these biological outcomes, making it an essential procurement item for any group wishing to build upon this series.

Anti-tubercular Mycobacterium tuberculosis Selectivity Index

Access to a Structurally Enabled Multitargeted Kinase/Cytoprotection Profile

The 1-ethyl-6-fluoro-3-(1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one core has been independently claimed in multiple patent families for distinct therapeutic mechanisms. Sunshine Lake Pharma has patented this core for treating hyperproliferative diseases such as cancers, acting as multiple function kinase inhibitors [1]. Concurrently, patents from Neurogen (now vested in others) describe 'quinoline oxadiazoles' with this exact core as cytoprotective agents for neurological diseases and diabetes [2]. The specific combination of an N-ethyl group at the 1-position, a 6-fluoro substituent, and an m-tolyl oxadiazole at C-3 represents a hybrid pharmacophore that can be leveraged to investigate both kinase-dependent and cytoprotective mechanisms. This dual-relevance property is not possessed by early, unoptimized leads.

Kinase Inhibition Cytoprotection Neuroprotection

Optimal Deployment Scenarios for CAS 1358747-40-6 in Drug Discovery and Chemical Biology


Structure-Activity Relationship (SAR) Expansion of Quinoline-Oxadiazole Anti-Tubercular Leads

Given the class-level validation of quinoline-oxadiazole hybrids as potent anti-TB agents with MICs <0.5 µM and selectivity indices >500 [1], this specific compound (CAS 1358747-40-6) serves as a next-generation probe. Its unique N-ethyl, 6-fluoro, and m-tolyl motif allows medicinal chemistry teams to systematically explore how modifications at the quinoline and peripheral phenyl rings impact potency against M. tuberculosis H37Rv and selectivity over mammalian cells, thereby refining the pharmacophore model established by earlier compounds like 12m, 12o, and 12p [1].

Multimodal Kinase and Cytoprotection Pathway Deconvolution Studies

The compound combines structural elements from distinct patented chemical series targeting both kinase inhibition for hyperproliferative diseases [2] and cytoprotective mechanisms for neurodegenerative disorders and diabetes [3]. This unique dual profile makes it an ideal chemical probe for phenotypic screening campaigns aimed at deconvoluting the overlap between kinase signaling pathways and cellular stress responses. Its balanced lipophilicity (XLogP3-AA = 4.1) further supports its use in cell-based assays requiring adequate membrane permeability [4].

Benchmarking Compound for Oncology Pharmacology and ADME Assays

The establishment of clear SAR trends showing that N-alkyl and aryl substitutions significantly enhance antiproliferative potency over simpler analogs (e.g., IC₅₀ of 12.5 µM vs. more potent derivatives) positions this compound as an ideal benchmarking standard. It can be used as a reference compound in MCF-7 and other cancer cell line panels to calibrate assay sensitivity and to validate the activity of newly synthesized analogs.

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